molecular formula C9H17N3O B13301660 (1R)-2-amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol

(1R)-2-amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B13301660
M. Wt: 183.25 g/mol
InChI Key: LZCICZYRMCUKON-QMMMGPOBSA-N
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Description

(1R)-2-amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol is a useful research compound. Its molecular formula is C9H17N3O and its molecular weight is 183.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(1R)-2-amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C9_9H17_{17}N3_3O and a molecular weight of 183.25 g/mol, is characterized by a unique structure that may influence its interaction with biological targets.

The compound's structural characteristics are crucial for understanding its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C9_9H17_{17}N3_3O
Molecular Weight 183.25 g/mol
IUPAC Name (1R)-2-amino-1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanol
Purity Typically 95%

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The specific biological activity of this compound has been explored in various studies.

Antimicrobial Activity

A study evaluating the antimicrobial properties of several pyrazole derivatives found that compounds similar to this compound exhibited significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial effects .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been linked to their ability to inhibit cyclooxygenase enzymes (COX). Compounds that share structural similarities with this compound have shown promise in reducing inflammation in preclinical models, suggesting that this compound may also possess similar effects.

Anticancer Activity

Preliminary studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells. For instance, certain analogs demonstrated significant cytotoxicity against various cancer cell lines with IC50_{50} values ranging from 0.11 to 5.51 μM . The mechanism appears to involve the activation of apoptotic pathways and inhibition of tumor growth.

Case Study 1: Antibacterial Efficacy

In a comparative study involving multiple pyrazole derivatives, this compound was tested against clinical isolates of bacteria. The results indicated that this compound had a notable effect on biofilm formation and bacterial viability, suggesting its potential as a therapeutic agent for bacterial infections .

Case Study 2: Cytotoxicity in Cancer Cells

Another study assessed the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The results showed that compounds structurally related to this compound could significantly reduce cell viability through apoptosis induction mechanisms .

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

(1R)-2-amino-1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanol

InChI

InChI=1S/C9H17N3O/c1-4-12-7(3)9(6(2)11-12)8(13)5-10/h8,13H,4-5,10H2,1-3H3/t8-/m0/s1

InChI Key

LZCICZYRMCUKON-QMMMGPOBSA-N

Isomeric SMILES

CCN1C(=C(C(=N1)C)[C@H](CN)O)C

Canonical SMILES

CCN1C(=C(C(=N1)C)C(CN)O)C

Origin of Product

United States

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